molecular formula C19H16N2O2 B2936692 (E)-3-(2-methoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one CAS No. 885190-91-0

(E)-3-(2-methoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one

Cat. No.: B2936692
CAS No.: 885190-91-0
M. Wt: 304.349
InChI Key: WULICNYIDLNCPR-WYMLVPIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(2-Methoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one is a synthetically designed tricyclic compound based on the privileged pyrroloquinazolinone scaffold, intended for research applications. This compound is of significant interest in medicinal chemistry, particularly for investigating new therapeutic agents for neurodegenerative diseases and oncology. Its core structure is closely related to tricyclic quinazolines, such as deoxyvasicinone, which are recognized as promising cholinesterase inhibitors due to their structural resemblance to known drugs like tacrine . Research on similar compounds has demonstrated potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with structure-activity relationship studies indicating that the specific substitution pattern on the aromatic rings is critical for potency . This suggests a potential research application for this compound in the study of cholinergic signaling and Alzheimer's disease pathology. Furthermore, structurally related 2,3-dihydroquinazolin-4(1H)-one and quinazolin-4(3H)-one analogues have exhibited broad-spectrum cytotoxic activity against a diverse panel of human cancer cell lines, including HT29 colon, MCF-7 breast, and A2780 ovarian cancers . The mechanism of action for these active analogues has been linked to the inhibition of tubulin polymerization, thereby disrupting microtubule formation and leading to cell cycle arrest in the G2/M phase . The (E)-2-methoxybenzylidene moiety incorporated into this molecule is a key structural feature often explored to modulate biological activity and selectivity. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(3E)-3-[(2-methoxyphenyl)methylidene]-1,2-dihydropyrrolo[1,2-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2/c1-23-17-9-5-2-6-13(17)12-14-10-11-21-16-8-4-3-7-15(16)19(22)20-18(14)21/h2-9,12H,10-11H2,1H3/b14-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WULICNYIDLNCPR-WYMLVPIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=C2CCN3C2=NC(=O)C4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C/2\CCN3C2=NC(=O)C4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-methoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Dihydropyrrolo Ring: The dihydropyrrolo ring is introduced via a cyclization reaction involving an appropriate amine and an aldehyde or ketone.

    Methoxybenzylidene Substitution: The final step involves the condensation of the quinazolinone-dihydropyrrolo intermediate with 2-methoxybenzaldehyde under basic conditions to form the (E)-3-(2-methoxybenzylidene) derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-methoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms, altering its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule, modifying its chemical and biological properties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or Friedel-Crafts acylation using acyl chlorides and aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen functionalities, while reduction could produce dihydroquinazolinone derivatives.

Scientific Research Applications

(E)-3-(2-methoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator due to its unique structure.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Mechanism of Action

The mechanism of action of (E)-3-(2-methoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. This interaction can trigger various cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds like 2-phenylquinazolin-4(3H)-one and 2-methylquinazolin-4(3H)-one share the quinazolinone core but differ in their substituents.

    Dihydropyrroloquinazolinones: Compounds with similar dihydropyrroloquinazolinone structures but different substituents on the benzylidene moiety.

Uniqueness

(E)-3-(2-methoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one is unique due to the presence of the methoxybenzylidene group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications, distinguishing it from other quinazolinone derivatives.

Biological Activity

(E)-3-(2-methoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The unique structural features of this compound suggest various avenues for therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties.

Structural Characteristics

The compound features a pyrrolo[1,2-a]quinazolinone core with a methoxybenzylidene substituent. This structure is significant as it relates to known bioactive compounds, particularly kinase inhibitors and antimicrobial agents. The presence of functional groups such as methoxy (OCH₃) and the dihydropyrroloquinazolinone framework may enhance its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures have shown significant biological activities:

  • Kinase Inhibition : The pyrrolo[1,2-a]quinazolinone core is associated with various kinase inhibitors that play crucial roles in cell signaling and cancer progression. Studies suggest that modifications to this core can lead to compounds with enhanced potency against specific kinases.
  • Antimicrobial Properties : Similar derivatives have been evaluated for their antibacterial and antifungal activities. The combination of the pyrroloquinazoline structure and the benzylidene moiety may confer antimicrobial properties, warranting further investigation into this compound's efficacy against pathogens.
  • Anti-inflammatory Effects : Related compounds have demonstrated anti-inflammatory effects through the inhibition of phospholipase A2 and protease enzymes. These activities are critical in models of ulcerative colitis, suggesting potential therapeutic applications for inflammatory diseases .

Research Findings

Recent studies have focused on synthesizing and evaluating various derivatives of pyrroloquinazolinones. For instance:

  • A study on 3-substituted benzylideneamino derivatives highlighted their protective effects in acetic acid-induced colitis models in rats. Notably, some compounds exhibited superior efficacy compared to conventional treatments like dexamethasone .
  • Another investigation into 10-substituted imidazoquinazolinones revealed pronounced bronchodilator activity without central nervous system side effects, indicating a promising therapeutic profile for respiratory conditions .

Case Studies

Several case studies illustrate the biological potential of related compounds:

  • Ulcerative Colitis Model :
    • Compound Tested : A derivative similar to this compound.
    • Results : Showed significant protection against induced colitis with a noted mechanism involving phospholipase A2 inhibition .
  • Anticancer Activity :
    • Compounds Evaluated : Various pyrroloquinazolinones were tested for topoisomerase I inhibition.
    • Findings : Some derivatives demonstrated activity comparable to established chemotherapeutics like camptothecin, suggesting potential for further development as anticancer agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.